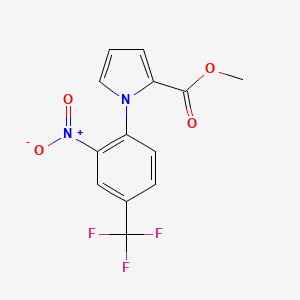

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester

説明

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H9F3N2O4 and its molecular weight is 314.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitro group and a trifluoromethyl group, which contribute to its unique pharmacological properties.

- Molecular Formula : C11H7F3N2O2

- Molecular Weight : 256.18 g/mol

- CAS Number : 136773-58-5

The structural features of this compound, particularly the trifluoromethyl and nitro groups, are known to influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research has indicated that pyrrole derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A significant study demonstrated that pyrrole derivatives, including those with similar structures, showed potent activity against drug-resistant strains of Mycobacterium tuberculosis. Compounds with electron-withdrawing groups like trifluoromethyl were found to enhance anti-tuberculosis activity significantly. For instance, derivatives with a fluorophenyl moiety exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis .

Cytotoxicity Assessment

In terms of cytotoxicity, many pyrrole derivatives have been evaluated for their safety profiles. Compounds displaying low cytotoxicity (IC50 > 64 μg/mL) alongside high antimicrobial efficacy are particularly promising for therapeutic applications . The structure–activity relationship (SAR) studies revealed that substituents on the pyrrole ring significantly affect both potency and safety.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | IC50 (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 32 | Anti-TB | <0.016 | >64 | |

| Compound 12 | Antimicrobial | <0.05 | >64 | |

| Compound 19 | Anticancer | <0.01 | <10 |

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key bacterial enzymes or pathways. For example, the inhibition of the MmpL3 protein in M. tuberculosis was identified as a critical target for several pyrrole derivatives, leading to disrupted mycolic acid biosynthesis . Such mechanisms underline the potential of these compounds in treating resistant infections.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit anticancer properties. Specifically, compounds similar to 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Pyrrole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokine production, making them candidates for further development in anti-inflammatory therapies .

Agrochemical Development

Pesticidal Activity

this compound has been investigated for its potential use as a pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Studies have reported that similar compounds exhibit significant insecticidal and fungicidal properties, which could be beneficial in developing eco-friendly pest management solutions in agriculture .

Herbicide Potential

Additionally, the compound's structural characteristics suggest potential herbicidal activity. Research on related pyrrole compounds has indicated their effectiveness in inhibiting plant growth by disrupting essential biochemical pathways in target weeds. This application could lead to environmentally sustainable herbicides with reduced toxicity to non-target species .

Material Science Applications

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of pyrrole units into polymer backbones can impart unique electrical and optical properties, making these materials suitable for applications in organic electronics and sensors .

Nanocomposites

Recent studies have explored the use of this compound in creating nanocomposites with enhanced mechanical properties and thermal stability. By integrating pyrrole-based materials with nanofillers, researchers have achieved significant improvements in material performance, which could be valuable in various industrial applications .

Case Studies

特性

IUPAC Name |

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4/c1-22-12(19)10-3-2-6-17(10)9-5-4-8(13(14,15)16)7-11(9)18(20)21/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJQBOVNRSQLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。